3-(difluoromethyl)-2,2-dimethylazetidine
Description
Overview of Azetidine (B1206935) Chemistry: Unique Structural Features and Strain Properties Relevant to Reactivity
Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.com Their significance stems from a combination of unique structural features and inherent ring strain.
Structural Features: The azetidine ring provides a rigid, three-dimensional scaffold that can precisely orient substituents in space, which is crucial for interactions with biological targets. nih.govmdpi.com The nitrogen atom within the ring can act as a hydrogen bond acceptor or a basic center, further influencing molecular interactions and physicochemical properties. nih.gov
Ring Strain and Reactivity: The most defining characteristic of azetidines is their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain energy, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, makes azetidines susceptible to ring-opening reactions under specific conditions. rsc.orgambeed.com This "strain-release" reactivity provides a powerful tool for synthetic chemists to construct more complex acyclic and heterocyclic structures. rsc.orgorganic-chemistry.org Despite their strain, azetidines are generally stable enough for convenient handling and manipulation. rsc.orgrsc.orgresearchwithrutgers.com This balance of stability and reactivity allows for their use as versatile intermediates in the synthesis of diverse molecular architectures. rsc.orgresearchgate.net
Role of Difluoromethyl Groups in Modulating Molecular Properties for Research Applications
The introduction of fluorine atoms into organic molecules is a widely employed strategy to fine-tune their properties for various research applications, particularly in medicinal chemistry. alfa-chemistry.commdpi.com The difluoromethyl (CF2H) group, in particular, has emerged as a valuable substituent due to its unique electronic and steric characteristics. nih.govresearchgate.netchemicalbull.com
Modulation of Physicochemical Properties: The CF2H group is known to influence several key molecular properties:
Lipophilicity: The difluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. nih.govchemicalbull.commdpi.com The increase in lipophilicity with a CF2H group is generally less pronounced than with a trifluoromethyl (CF3) group, offering a more nuanced way to adjust this property. alfa-chemistry.com
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making molecules containing fluoroalkyl groups more resistant to metabolic degradation. alfa-chemistry.commdpi.com The CF2H group can act as a metabolically stable bioisostere for other functional groups like hydroxyl, thiol, or amine groups. nih.gov
Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a hydrogen bond donor, a property not observed in the trifluoromethyl group. alfa-chemistry.comnih.govresearchgate.net This ability to form hydrogen bonds can lead to enhanced binding affinity and specificity for biological targets. nih.gov
The strategic placement of a difluoromethyl group can therefore be used to optimize the biological activity, metabolic stability, and pharmacokinetic properties of a compound. chemicalbull.commdpi.com
Rationale for Investigating 3-(difluoromethyl)-2,2-dimethylazetidine: A Bridging Scaffold in Advanced Synthesis and Chemical Biology
The compound this compound represents a fascinating convergence of the structural and functional advantages offered by both the azetidine ring and the difluoromethyl group. The rationale for its investigation lies in its potential as a versatile building block for creating novel molecules with tailored properties.
The 2,2-dimethyl substitution on the azetidine ring provides steric hindrance that can influence the ring's conformation and reactivity, potentially leading to increased stability. The difluoromethyl group at the 3-position introduces the aforementioned benefits of enhanced metabolic stability, modulated lipophilicity, and the capacity for hydrogen bond donation.
This unique combination of features makes this compound a promising scaffold for applications in:
Medicinal Chemistry: As a fragment for designing new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The rigid azetidine core can serve as a scaffold to present the difluoromethyl group and other substituents in a well-defined orientation for optimal target engagement.
Chemical Biology: As a tool for creating chemical probes to study biological processes. The unique properties of the difluoromethyl group can be exploited for applications such as 19F NMR spectroscopy or as a bioisosteric replacement to probe protein-ligand interactions.
Advanced Synthesis: As a versatile intermediate for the construction of more complex and functionally diverse molecules. The reactivity of the azetidine ring can be harnessed for further chemical transformations.
The investigation into the synthesis and properties of this compound is therefore driven by the prospect of unlocking new avenues in molecular design and discovery.
Interactive Data Tables
Table 1: Comparison of Ring Strain in Cyclic Amines
| Compound | Ring Size | Ring Strain (kcal/mol) |
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Data sourced from rsc.org
Table 2: Physicochemical Properties of the Difluoromethyl Group
| Property | Description | Reference |
| Lipophilicity | Increases lipophilicity, but less than a CF3 group. | alfa-chemistry.com |
| Metabolic Stability | Acts as a stable bioisostere for OH, SH, and NH2 groups. | nih.gov |
| Hydrogen Bonding | The C-H bond can act as a hydrogen bond donor. | alfa-chemistry.comnih.govresearchgate.net |
| Electronic Effect | Electron-withdrawing. | mdpi.com |
Properties
CAS No. |
2763759-00-6 |
|---|---|
Molecular Formula |
C6H11F2N |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Difluoromethyl 2,2 Dimethylazetidine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. nih.gov For fluorinated azetidines, a combination of ¹H, ¹⁹F, ¹³C, and multidimensional NMR techniques provides a comprehensive understanding of the molecular framework and its conformational preferences.
Elucidation of Azetidine (B1206935) Ring Conformation via ¹H NMR Coupling Constants
The conformation of the azetidine ring, which is a balance between ring strain and substituent interactions, can be investigated using proton (¹H) NMR spectroscopy. The four-membered ring of azetidine is not planar and undergoes a dynamic puckering motion. The magnitude of the vicinal (³J) and geminal (²) coupling constants between the protons on the azetidine ring is dependent on the dihedral and bond angles, respectively, providing insight into the ring's preferred conformation. capes.gov.br
Table 1: Representative ¹H NMR Coupling Constants for Azetidine Ring Protons
| Coupling Type | Typical Range (Hz) | Structural Dependence |
|---|---|---|
| ³J_HH_ (vicinal) | 6 - 8 | Dependent on the H-C-C-H dihedral angle (Karplus relationship). Differentiates between cis and trans relationships. libretexts.org |
| ²J_HH_ (geminal) | 0 - 3 | Dependent on the H-C-H bond angle. iastate.edu |
Application of ¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated compounds, given the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.il For a compound containing a difluoromethyl (CHF₂) group, ¹⁹F NMR provides critical information.
The two fluorine atoms in the CHF₂ group attached to a chiral center, such as C3 of the azetidine ring, are diastereotopic and are expected to be chemically non-equivalent, resulting in two distinct signals in the ¹⁹F NMR spectrum. nih.gov The spectrum would typically show a doublet of doublets for each fluorine, arising from geminal coupling to the other fluorine (²J_FF_) and geminal coupling to the proton of the CHF₂ group (²J_HF_). nih.govresearchgate.net
The magnitude of these coupling constants is structurally informative. The geminal H-F coupling (²J_HF_) is typically large, often in the range of 50-60 Hz. researchgate.net The geminal F-F coupling (²J_FF_) in sp³-hybridized carbons can vary significantly but has been measured at approximately 225 Hz in N-CHF₂ derivatives. nih.govucsb.edu The chemical shifts of the fluorine atoms are sensitive to the local electronic environment and can be found in a wide range, with difluoromethyl groups attached to carbon typically appearing between +80 to +140 ppm relative to CFCl₃ (note: sign conventions can vary). ucsb.eduslideshare.net
Table 2: Expected ¹⁹F NMR Parameters for a 3-(difluoromethyl)azetidine (B1426227) Analogue
| Parameter | Typical Value (Hz) | Multiplicity |
|---|---|---|
| Chemical Shift (δ) | -90 to -92 ppm (vs CFCl₃) nih.govresearchgate.net | Two separate signals for diastereotopic F atoms |
| ²J_HF_ | ~60 Hz nih.govresearchgate.net | Doublet |
¹³C NMR and 2D NMR Techniques for Connectivity and Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of the molecule. nih.gov Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the number of different carbon environments. For 3-(difluoromethyl)-2,2-dimethylazetidine, one would expect signals for the two methyl groups at C2, the quaternary C2, the methine C3, the methylene (B1212753) C4, and the carbon of the difluoromethyl group. The C-F coupling (¹J_CF_) for the difluoromethyl carbon is typically large and results in a triplet in the proton-decoupled ¹³C NMR spectrum.
To definitively assign these signals and confirm the connectivity of the entire molecule, two-dimensional (2D) NMR experiments are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the azetidine ring and the CHF₂ group. nih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, mapping out the proton-proton coupling network within the azetidine ring.
Dynamic NMR Studies for Conformational Dynamics (e.g., Ring Pucker, Nitrogen Inversion)
Azetidine rings are not static; they undergo dynamic processes such as ring puckering and nitrogen inversion. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes by analyzing the spectra at variable temperatures. researchgate.netcolab.ws
Nitrogen Inversion: This process involves the nitrogen atom and its substituent moving through the plane of the three atoms to which it is attached. For N-substituted azetidines, the energy barrier for nitrogen inversion is generally low, and the process is typically too fast to be observed on the NMR timescale, even at low temperatures. researchgate.net
Ring Pucker: The azetidine ring exists in a puckered conformation, and it can invert between two equivalent (or non-equivalent, depending on substitution) puckered forms. This process has a higher energy barrier than nitrogen inversion. By lowering the temperature, it may be possible to slow this ring inversion down to the NMR timescale, leading to the coalescence of signals and, at even lower temperatures, the appearance of separate signals for the axial and equatorial protons of the individual conformers. The energy barrier (ΔG‡) for this process can be calculated from the coalescence temperature and the frequency difference of the signals. researchgate.netfrontiersin.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While NMR spectroscopy provides detailed information about the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers.
For an analogue of this compound, obtaining a suitable single crystal would allow for the definitive determination of:
The exact puckering of the azetidine ring.
The precise bond lengths and angles, including those involving the fluorine atoms.
The conformation of the difluoromethyl group relative to the ring.
The absolute configuration of the stereocenter at C3, which is crucial for understanding its biological activity or its role in stereoselective synthesis. The structure of other complex azetidine derivatives has been confirmed using this method. acs.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. dtic.mil
For a compound like this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺, although it may be weak for aliphatic amines. libretexts.org The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for azetidine analogues include:
Alpha-Cleavage: The most characteristic fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve the loss of a methyl radical from C2 to form a stable iminium ion.
Ring Opening/Cleavage: The strained four-membered ring can undergo cleavage. A common pathway is the loss of ethene or substituted ethene fragments.
Loss of the Substituent: Fragmentation involving the cleavage of the bond between the azetidine ring and the difluoromethyl group can occur. This could lead to the loss of a ·CHF₂ radical or a neutral CHF₂H molecule.
Fluorine-Containing Fragments: The presence of fluorine leads to characteristic ions. The loss of HF (M-20) is a possible fragmentation pathway. whitman.edu Fragments containing the CF₂ group, such as [CF₂H]⁺ (m/z 51) or fragments resulting from rearrangements involving the CF₂ group, may also be observed. The fragmentation of fluorinated heterocycles often involves complex rearrangements. fluorine1.ru
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [C₆H₁₁F₂N]⁺ | Molecular Ion |
| [M-15]⁺ | [C₅H₈F₂N]⁺ | α-cleavage (loss of ·CH₃) |
| [M-51]⁺ | [C₅H₁₀N]⁺ | Loss of ·CHF₂ radical |
| 51 | [CHF₂]⁺ | Difluoromethyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed structural elucidation of molecules. By probing the vibrational energy levels of chemical bonds, these methods provide a molecular fingerprint, enabling the identification of functional groups and offering profound insights into conformational isomers. For analogues of this compound, IR and Raman spectroscopy are indispensable for confirming the presence of key structural motifs, including the azetidine ring, the difluoromethyl group, and the gem-dimethyl substituents. The vibrational modes of these units, while complex and often coupled, exhibit characteristic frequencies that allow for their confident assignment.
The analysis of the vibrational spectra of this compound and its analogues relies on the careful assignment of observed absorption bands (in IR) and scattered peaks (in Raman) to specific bond stretching, bending, rocking, and torsional motions. Due to the lack of directly published spectra for this specific compound, the interpretation is built upon established data for structurally related molecules, including azetidine, various fluorinated alkanes, and compounds featuring gem-dimethyl groups.
Azetidine Ring Vibrations: The four-membered azetidine ring possesses a set of characteristic vibrations. The N-H stretching vibration, present in the parent unsubstituted azetidine, typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are also crucial identifiers and are generally found in the 1200-1000 cm⁻¹ range. The ring itself undergoes various deformation modes, including scissoring, twisting, and wagging, which contribute to the complex fingerprint region of the spectrum, typically below 1500 cm⁻¹.
Gem-Dimethyl Group Vibrations: The 2,2-dimethyl group introduces its own set of characteristic vibrations. The C-H stretching modes of the methyl groups are found in the 2850-2970 cm⁻¹ range, consistent with general alkane C-H stretches. More diagnostically, the symmetric and asymmetric bending vibrations of the methyl groups, often referred to as "umbrella" modes, appear around 1365-1385 cm⁻¹ and 1450-1470 cm⁻¹, respectively. The presence of two methyl groups on the same carbon (a gem-dimethyl group) can sometimes lead to a splitting of the symmetric bending band.
The following data tables summarize the expected vibrational frequencies for the key functional groups within this compound, based on data from analogous compounds. These tables provide a basis for the interpretation of experimental IR and Raman spectra of this and related molecules.
Interactive Data Table: Characteristic Infrared (IR) Absorption Bands for Key Functional Groups in this compound Analogues
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Azetidine Ring | N-H Stretch | 3300 - 3500 | Medium-Broad |
| C-H Stretch | 2850 - 2960 | Medium-Strong | |
| C-N Stretch | 1200 - 1000 | Medium | |
| CH₂ Scissoring | ~1450 | Medium | |
| Ring Deformation | Fingerprint Region (<1400) | Variable | |
| Difluoromethyl Group | C-H Stretch | 2980 - 3020 | Medium |
| C-F Asymmetric Stretch | ~1150 - 1200 | Strong | |
| C-F Symmetric Stretch | ~1100 - 1150 | Strong | |
| C-H Bending | ~1350 | Medium | |
| CF₂ Scissoring | ~670 | Medium | |
| Gem-Dimethyl Group | C-H Asymmetric Stretch | ~2960 | Strong |
| C-H Symmetric Stretch | ~2870 | Medium | |
| C-H Asymmetric Bend | ~1460 | Medium | |
| C-H Symmetric Bend | ~1375 (often split) | Medium-Strong |
Interactive Data Table: Characteristic Raman Shifts for Key Functional Groups in this compound Analogues
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Azetidine Ring | N-H Stretch | 3300 - 3500 | Weak |
| C-H Stretch | 2850 - 2960 | Strong | |
| C-N Stretch | 1200 - 1000 | Medium | |
| Ring Breathing | ~900 - 1000 | Strong | |
| Difluoromethyl Group | C-H Stretch | 2980 - 3020 | Medium |
| C-F Symmetric Stretch | ~1100 - 1150 | Medium | |
| C-F Asymmetric Stretch | ~1150 - 1200 | Weak | |
| CF₂ Scissoring | ~670 | Strong | |
| Gem-Dimethyl Group | C-H Symmetric Stretch | ~2870 | Strong |
| C-H Asymmetric Stretch | ~2960 | Strong | |
| C-H Symmetric Bend | ~1375 | Medium | |
| C-H Asymmetric Bend | ~1460 | Medium |
Conformational Insights from Vibrational Spectroscopy
Beyond simple functional group identification, IR and Raman spectroscopy can provide valuable information about the conformational preferences of the azetidine ring. The four-membered ring of azetidine is not planar and exists in a puckered conformation. The degree of puckering and the orientation of the substituents can be influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance.
In the case of this compound, the presence of bulky gem-dimethyl groups at the 2-position and the difluoromethyl group at the 3-position will significantly influence the ring's conformation. Different conformers, such as those with the difluoromethyl group in an axial or equatorial-like position, will likely have slightly different vibrational frequencies for the ring modes and the substituent modes. By comparing experimental spectra with theoretical calculations for different possible conformers, it is often possible to determine the most stable conformation in the gas phase or in different solvents. For instance, changes in the position and intensity of the C-F and C-H stretching and bending modes can be correlated with specific dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. The study of temperature-dependent spectra can also reveal the presence of multiple conformers in equilibrium.
Computational and Theoretical Investigations of 3 Difluoromethyl 2,2 Dimethylazetidine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of 3-(difluoromethyl)-2,2-dimethylazetidine. Methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly used to optimize the ground-state geometry and analyze the electronic structure of organic molecules researchgate.net. These calculations provide a static, time-averaged picture of the molecule's preferred spatial arrangement and the distribution of its electrons.
The conformational landscape of this compound is defined by the interplay between the puckering of the four-membered azetidine (B1206935) ring and the rotational freedom of the difluoromethyl group. The azetidine ring is not planar and exists in puckered conformations to relieve ring strain. The position of the difluoromethyl substituent significantly influences the preferred pucker.
Conformational analysis using DFT methods can identify the lowest energy arrangements of the atoms. mdpi.com For fluorinated aliphatic chains, gauche interactions and 1,3-diaxial-type repulsions are critical in determining conformational preferences. nih.gov In this compound, the key dihedral angles to consider are those defining the ring pucker and the orientation of the C-F bonds relative to the ring structure. The gauche effect, a stereoelectronic preference for a synclinal (gauche) arrangement between electronegative substituents, is expected to play a significant role. acs.orgresearchgate.net Theoretical studies on similar fluorinated compounds reveal that extended or "zigzag" conformations are often favored in nonpolar environments, while more compact, bent structures may be preferred in polar solvents. mdpi.com
Table 1: Hypothetical Conformational Analysis of this compound This table presents a hypothetical analysis based on principles of conformational analysis for fluorinated heterocycles.
| Conformer | Dihedral Angle (F-C-C-N) | Ring Pucker Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |
| A (gauche) | ~60° | ~25° | 0.00 | 65 |
| B (anti) | ~180° | ~23° | 0.85 | 25 |
| C (gauche') | ~-60° | ~25° | 0.45 | 10 |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. dntb.gov.ua The MEP map highlights regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would show significant negative potential localized around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom. These regions represent sites for potential hydrogen bonding or coordination with electrophiles. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H proton.
Table 2: Hypothetical Partial Atomic Charges for Key Atoms Calculated using a hypothetical model to illustrate expected charge distribution.
| Atom | Hypothetical Partial Charge (a.u.) |
| N1 | -0.45 |
| C2 | +0.15 |
| C3 | +0.20 |
| C4 | -0.10 |
| C (of CHF2) | +0.35 |
| F (average) | -0.25 |
| H (of CHF2) | +0.10 |
The presence of fluorine atoms introduces potent stereoelectronic effects that dictate molecular conformation and reactivity. acs.org The primary effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*).
In this compound, several key hyperconjugative interactions are at play:
Gauche Effect: A stabilizing σC-H → σ*C-F interaction often leads to a preference for a gauche relationship between a C-H bond and a C-F bond on an adjacent carbon. This is a dominant factor in the conformational preferences of fluorinated alkanes. researchgate.netresearchgate.net
Repulsive Gauche Effect: When two C-F bonds are gauche to each other, destabilizing electrostatic repulsion can occur, but this can be counteracted by other stabilizing interactions.
Influence on the Azetidine Ring: The electron-withdrawing nature of the difluoromethyl group affects the electron density within the azetidine ring. This can influence the pKa of the nitrogen atom and the ring's susceptibility to nucleophilic attack. nih.gov The stability of the transition states in potential reactions is also governed by these stereoelectronic factors. nih.gov
These effects are not merely steric; they are electronic in origin and are fundamental to the molecule's structure and behavior. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide insight into static, low-energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that maps the conformational space the molecule explores under specific conditions (e.g., in a solvent at a certain temperature). nih.govarxiv.org
For this compound, an MD simulation could:
Reveal the dynamics of the azetidine ring puckering, showing the transitions between different puckered states.
Explore the full rotational profile of the difluoromethyl group, identifying the most populated rotational states and the energy barriers between them.
Analyze the solvation structure around the molecule, showing how water or other solvent molecules interact with the fluorine and nitrogen atoms.
MD has become an essential tool in computational chemistry for understanding the flexibility of molecules and filtering compounds in drug discovery processes. youtube.com
In Silico Prediction of Reactivity and Interaction Profiles
Computational methods can predict the chemical reactivity and potential intermolecular interactions of this compound.
Frontier Molecular Orbital (FMO) analysis is a key component of this. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
The HOMO energy indicates the molecule's ability to donate electrons. The location of the HOMO (e.g., on the nitrogen lone pair) suggests the most likely site for electrophilic attack.
The LUMO energy reflects the molecule's ability to accept electrons. The location of the LUMO suggests the most likely site for nucleophilic attack. The electron-withdrawing difluoromethyl group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophiles.
The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap generally implies higher stability. dntb.gov.ua
The MEP and charge distribution analyses (Section 4.1.2) also directly inform reactivity predictions. nih.gov The electron-rich sites (negative MEP) are prone to react with electrophiles, while electron-poor sites (positive MEP) react with nucleophiles. This information is vital for predicting how the molecule might bind to a biological target, such as an enzyme's active site, by identifying potential hydrogen bond donors, acceptors, and sites for electrostatic interactions.
Table 3: Hypothetical Frontier Molecular Orbital Properties
| Property | Value (eV) | Implication |
| HOMO Energy | -7.2 | Moderate electron-donating ability (likely from N lone pair) |
| LUMO Energy | +1.5 | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 8.7 | High kinetic stability |
Reactivity and Mechanistic Studies of 3 Difluoromethyl 2,2 Dimethylazetidine and Its Derivatives
Strain-Driven Reactivity of the Azetidine (B1206935) Ring
Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring-strain energy, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to cleavage, a characteristic that drives much of its reactivity. rsc.orgrsc.orgresearchwithrutgers.com The presence of substituents, such as the gem-dimethyl group at the C2 position and the difluoromethyl group at C3, introduces steric and electronic factors that modulate this inherent reactivity.
The strained nature of the azetidine ring makes it a target for nucleophilic attack, leading to ring-opening. rsc.org For these reactions to proceed, the nitrogen atom must typically be activated by converting it into a better leaving group, for instance, by forming an azetidinium ion. researchgate.netorganic-chemistry.org The regioselectivity of the nucleophilic attack—that is, whether the nucleophile attacks the C2 or C4 carbon—is a critical aspect of these reactions.
Studies on various substituted azetidinium ions reveal that the site of nucleophilic attack is governed by a combination of steric and electronic factors. organic-chemistry.org In the case of 3-(difluoromethyl)-2,2-dimethylazetidinium ions, the C2 position is sterically hindered by the two methyl groups. Therefore, nucleophilic attack is generally expected to occur at the less substituted C4 position. researchgate.netorganic-chemistry.org However, the electron-withdrawing nature of the difluoromethyl group at C3 can influence the electron density around the ring, potentially affecting the precise outcome.
General findings on the regioselectivity of azetidinium ring-opening can be summarized as follows:
Attack at C4: Azetidinium ions with no substituents at the C4 position are typically opened by nucleophiles at this site. researchgate.netorganic-chemistry.org
Attack at C2: In contrast, azetidinium ions bearing a substituent at C4, such as a methyl group, tend to undergo nucleophilic attack at the C2 position. organic-chemistry.org
These principles suggest that for derivatives of 3-(difluoromethyl)-2,2-dimethylazetidine, the regioselectivity can be tuned by the substitution pattern on the activated azetidinium salt.
The nitrogen atom of the azetidine ring can be activated by electrophiles, such as Lewis or Brønsted acids, or through quaternization with alkylating agents. rsc.orgrsc.org This activation enhances the ring's susceptibility to nucleophilic attack and can initiate a variety of subsequent transformations, including ring-opening or ring-expansion reactions. rsc.orgrsc.orgrsc.org
The process typically involves the formation of an azetidinium ion, which is a much more reactive intermediate. researchgate.net For example, treatment of N-alkyl azetidines with agents like methyl trifluoromethanesulfonate (B1224126) generates these highly reactive azetidinium salts. organic-chemistry.org These activated intermediates can then react with a range of nucleophiles, leading to the formation of highly functionalized acyclic amines. rsc.orgrsc.org The specific outcome of the reaction depends on the nature of the electrophile, the nucleophile, and the substitution pattern on the azetidine ring.
Reactivity at the Nitrogen Atom (Quaternization, Acylation, Alkylation)
The nitrogen atom in this compound behaves as a typical secondary amine and is a primary site for reactions such as alkylation, acylation, and quaternization. rsc.org
Alkylation: The nitrogen can be alkylated using various alkylating agents. rsc.org Reductive alkylation is one common method to introduce substituents selectively at the nitrogen atom. rsc.org
Acylation: Reaction with acyl halides or anhydrides leads to the formation of the corresponding N-acylazetidines (amides). This is a standard transformation for secondary amines.
Quaternization: Treatment with an excess of an alkylating agent, such as an alkyl halide, results in the formation of a quaternary ammonium (B1175870) salt. rsc.orgrsc.org As discussed previously, these quaternary salts, or azetidinium ions, are key intermediates in nucleophilic ring-opening reactions. researchgate.netorganic-chemistry.org
These reactions are fundamental for creating a diverse range of derivatives from the parent azetidine, allowing for the modulation of its chemical and physical properties.
Reactivity of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a significant functional group in medicinal chemistry, often valued for its metabolic stability. acs.org However, it also possesses unique reactivity that can be exploited in chemical synthesis. researchwithrutgers.com
While the C-F bond is strong, the difluoromethyl group can participate in certain redox reactions, although these are less common than reactions on other parts of the molecule.
Reduction: The selective reduction of a single C-F bond in a related trifluoromethyl group to a difluoromethyl group has been achieved using photoredox catalysis in combination with a Lewis acid. ccspublishing.org.cn Similar strategies could potentially be applied to reduce the difluoromethyl group further, for instance, to a monofluoromethyl or methyl group, though this is challenging.
Oxidation: The oxidation of difluoromethyl sulfides to the corresponding sulfoxides has been reported, indicating that the sulfur atom can be selectively oxidized without affecting the difluoromethyl group under specific conditions. researchgate.net Direct oxidation of the CHF₂ group itself is generally difficult due to the high strength of the C-F and C-H bonds within this group.
The C-F bond is the strongest single bond to carbon, making nucleophilic substitution at a difluoromethyl group very challenging. cas.cn
Nucleophilic Reactions: Direct nucleophilic displacement of fluoride (B91410) from a CHF₂ group is generally not feasible. cas.cn However, the hydrogen atom of the difluoromethyl group can be acidic enough to be removed by a strong base. acs.org This deprotonation generates a difluoromethyl anion, which can then act as a nucleophile and react with various electrophiles. acs.orgnih.gov For example, difluoromethyl phenyl sulfone can be deprotonated and used as a nucleophilic difluoromethylating agent. cas.cn
Radical Reactions: The difluoromethyl group can also be a source of difluoromethyl radicals (•CHF₂). rsc.org These radicals can be generated under various conditions, including photoredox catalysis. sioc.ac.cnnih.gov Once formed, the •CHF₂ radical can participate in a range of reactions, such as addition to alkenes or C-H functionalization of heterocycles. rsc.orgnih.gov The generation of difluoromethyl radicals from precursors like Zn(SO₂CF₂H)₂ has been a key strategy for the direct difluoromethylation of various organic molecules. nih.gov
Investigation of Reaction Mechanisms and Intermediates
Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the reaction mechanisms and intermediates of this compound. Research on the reactivity of the azetidine ring system, particularly when substituted with fluorinated groups, is an expanding field. However, specific mechanistic investigations, including the isolation or computational modeling of intermediates and transition states for reactions involving this compound, are not publicly available at this time.
General principles of azetidine reactivity are influenced by ring strain and the electronic effects of substituents. The four-membered ring of azetidine possesses significant ring strain (approximately 25.4 kcal/mol), which can be a driving force for ring-opening reactions. rsc.org The presence of a difluoromethyl group at the 3-position is expected to significantly influence the reactivity of the azetidine ring. The strong electron-withdrawing nature of the difluoromethyl group can affect the nucleophilicity of the ring nitrogen and the acidity of adjacent protons.
While direct studies on this compound are absent, research on analogous fluorinated azetidines provides some insights into potential reaction pathways. For instance, studies on 2-(trifluoromethyl)azetidines have shown that the trifluoromethyl group directs the regiospecific ring-opening of derived azetidinium salts at the C4 position. acs.org This suggests that the difluoromethyl group in this compound could similarly influence the regioselectivity of ring-opening reactions.
Computational studies have been employed to predict the feasibility and outcomes of reactions for synthesizing various azetidine derivatives. mit.edu Such in-silico methods could, in the future, be applied to model the reaction mechanisms of this compound, providing valuable data on reaction barriers, transition state geometries, and the stability of potential intermediates.
At present, any discussion of the specific reaction mechanisms and intermediates for this compound would be speculative. Further experimental and computational research is required to elucidate the reactivity of this particular compound and its derivatives.
Structure Activity Relationship Sar Principles in Fluorinated Azetidine Chemistry
Impact of Azetidine (B1206935) Ring Size and Substitution Pattern on Potential Biological Interactions
Azetidine is a four-membered saturated heterocycle containing one nitrogen atom. Its small size and inherent ring strain grant it significant molecular rigidity. researchgate.net In drug design, limiting the conformational flexibility of a molecule is a widely used strategy. enamine.net By locking substituents into a more defined spatial orientation, the entropic penalty upon binding to a biological target is reduced, which can lead to higher binding affinity. enamine.net
The azetidine scaffold is considered a privileged structure in medicinal chemistry because its rigid framework can act as a bioisostere for other common chemical groups, such as larger, more flexible N-heterocycles or even aromatic rings. researchgate.netnih.gov This substitution can lead to improved pharmacological profiles by presenting the key interacting groups to a target protein in an optimal, pre-organized geometry. enamine.net The stability and defined structure of the azetidine ring make it a valuable component for building complex molecules with specific three-dimensional shapes. researchgate.net
The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 2-position of the azetidine ring has significant conformational and metabolic implications. This structural feature is frequently employed by medicinal chemists, inspired by its prevalence in numerous natural products. nih.govnih.gov
The gem-dimethyl group can influence the molecule's properties in several ways:
Conformational Restriction: It can restrict the rotation of adjacent bonds, locking the molecule into a specific, bioactive conformation. This can be entropically favorable for binding to a target protein. nih.gov
Metabolic Shielding: A primary reason for introducing a gem-dimethyl group is to block metabolic oxidation at an adjacent site, which is often a "soft spot" for degradation by enzymes like cytochrome P450. researchgate.net This can increase the metabolic stability and half-life of a compound.
Steric Bulk: The methyl groups provide steric bulk, which can be used to probe the size and shape of a binding pocket on a biological target. This steric hindrance can either enhance selectivity by preventing binding to off-targets or be detrimental if it clashes with the desired target.
Increased Lipophilicity: The addition of alkyl groups generally increases a molecule's lipophilicity, which can affect its solubility and ability to cross cell membranes. researchgate.net
Computational studies on simple cyclic systems like 1,1-dimethylcyclobutane suggest that the gem-dimethyl effect, in terms of ring strain energy, may not have a significant enthalpic component, but its influence on molecular conformation and interactions remains a critical tool in drug design. nih.gov
Role of the Difluoromethyl Group in Modulating Biological Properties
The difluoromethyl (CF₂H) group is a unique substituent that has gained significant attention in drug discovery. jst.go.jpnih.gov It serves as a bioisostere for other functional groups such as hydroxyl (OH), thiol (SH), or amine (NH₂) groups, but with profoundly different physicochemical properties. nih.govalfa-chemistry.com
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govsoton.ac.uk Fluorination is a common strategy to modulate lipophilicity. alfa-chemistry.comsoton.ac.uk
The replacement of a methyl (CH₃) group with a difluoromethyl (CF₂H) group generally increases lipophilicity, though typically to a lesser extent than a trifluoromethyl (CF₃) group. alfa-chemistry.com However, the effect can vary depending on the molecular context. Studies have shown that the change in logP (ΔlogP) when substituting a methyl group with a difluoromethyl group can range from slightly decreasing to moderately increasing (-0.1 to +0.4). acs.orgnih.gov This modulation allows for the fine-tuning of a molecule's ability to permeate cell membranes, a crucial step for reaching its intracellular target. nih.govmdpi.com Even minor changes in lipophilicity resulting from fluorination can be relevant for optimizing a drug candidate's journey through the body. nih.gov
Table 1: Comparison of Lipophilicity (logP) for Different Functional Groups This table presents generalized Hansch π values, which represent the contribution of a substituent to lipophilicity. Actual logP changes depend on the entire molecular structure.
| Functional Group | Approximate Hansch π Value | General Impact on Lipophilicity |
|---|---|---|
| Hydrogen (H) | 0.00 | Baseline |
| Methyl (CH₃) | +0.50 | Increase |
| Difluoromethyl (CF₂H) | +0.21 to +0.39 (context-dependent) | Moderate Increase |
| Trifluoromethyl (CF₃) | +0.88 | Significant Increase |
A defining feature of the difluoromethyl group is its ability to act as a weak hydrogen bond donor. jst.go.jpbohrium.com The two highly electronegative fluorine atoms withdraw electron density from the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with suitable acceptors like oxygen or nitrogen atoms on a biological target. nih.gov
This property is particularly valuable because the CF₂H group is also lipophilic, earning it the description of a "lipophilic hydrogen bond donor". alfa-chemistry.comacs.orgnih.gov This is in contrast to traditional hydrogen bond donors like hydroxyl (OH) and amine (NH) groups, which are polar. This dual character allows the CF₂H group to form specific, affinity-enhancing interactions in hydrophobic binding pockets where a polar group would be disfavored. bohrium.com The strength of this hydrogen bond is comparable to that of thiophenols and anilines. acs.orgnih.gov The electrostatic potential of the CF₂H group, influenced by the strong dipole of the C-F bonds, can also lead to favorable dipole-dipole interactions within a protein binding site.
The introduction of fluorine into a molecule is a well-established strategy to enhance metabolic stability. alfa-chemistry.comtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for much of drug metabolism. mdpi.comtandfonline.com Replacing a metabolically vulnerable C-H bond with a C-F bond can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.gov While CYP-mediated hydroxylation can still occur at difluoromethylated carbons, the group generally imparts greater stability compared to a non-fluorinated analogue. acs.org
From an electronic standpoint, the difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govnih.gov This inductive effect can alter the pKa, reactivity, and stability of neighboring functional groups. tandfonline.comyoutube.com For instance, it can decrease the basicity of a nearby nitrogen atom in the azetidine ring, which can influence its ionization state at physiological pH and thus affect its solubility, permeability, and target interactions.
Mechanistic Insights into Ligand-Target Interactions (In Vitro Studies)
Detailed in vitro studies are crucial for understanding how a compound like 3-(difluoromethyl)-2,2-dimethylazetidine interacts with its biological targets, providing insights into its potential therapeutic applications. Such studies typically involve determining the compound's binding affinity for specific enzymes or receptors and characterizing the nature of these interactions at a molecular level.
Binding Affinity to Enzyme Targets (General Principles)
While specific binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound against specific enzyme targets are not documented in the public domain, the structure-activity relationships (SAR) of related fluorinated azetidine derivatives offer some general principles.
Fluorinated azetidines have been explored as inhibitors of several enzyme classes, most notably dipeptidyl peptidase IV (DPP-IV) and cathepsins. nih.govnih.gov For instance, 3-fluoroazetidines are recognized as a subtype of DPP-IV inhibitors. nih.gov The fluorine atom can modulate the electronic properties of the azetidine ring and participate in hydrogen bonding or other non-covalent interactions within the enzyme's active site, potentially enhancing binding affinity.
The gem-dimethyl group at the 2-position is expected to have a significant conformational effect on the azetidine ring. This substitution can restrict the rotational freedom of the molecule, pre-organizing it into a conformation that may be more favorable for binding to a target, a principle known as the Thorpe-Ingold effect. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.
A hypothetical data table for the binding affinity of azetidine derivatives, illustrating the kind of data that is currently unavailable for the specific compound , is presented below.
Hypothetical Binding Affinity of Azetidine Derivatives Against a Generic Enzyme Target
| Compound | Substitution at C2 | Substitution at C3 | IC₅₀ (nM) |
|---|---|---|---|
| Azetidine | H, H | H | >10000 |
| 2,2-Dimethylazetidine | CH₃, CH₃ | H | 5000 |
| 3-Fluoroazetidine | H, H | F | 1000 |
| This compound | CH₃, CH₃ | CHF₂ | Data not available |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds against any particular enzyme.
Receptor Interaction Modalities
Similarly, specific details on how this compound interacts with various receptors are not described in the reviewed literature. The interaction modalities of a ligand with a receptor are determined by the three-dimensional arrangement of its functional groups and their ability to form specific contacts with amino acid residues in the receptor's binding pocket.
For azetidine-based ligands, key interactions can include:
Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. The difluoromethyl group, while generally considered weakly polar, could potentially engage in unconventional hydrogen bonding.
Hydrophobic Interactions: The gem-dimethyl groups would be expected to form van der Waals interactions within hydrophobic pockets of a receptor.
Dipolar Interactions: The C-F bonds of the difluoromethyl group introduce a significant dipole moment, which could lead to favorable dipolar interactions within the binding site.
Research on lysergamides containing isomeric 2,4-dimethylazetidines has shown that the stereochemistry of the methyl groups on the azetidine ring is critical for affinity and functional potency at serotonin (B10506) receptors, highlighting the importance of the spatial arrangement of substituents. nih.gov
The following is a hypothetical representation of potential receptor interaction modalities for azetidine derivatives, which would require experimental validation for this compound.
Hypothetical Receptor Interaction Modalities for Substituted Azetidines
| Compound Moiety | Potential Interaction Type | Interacting Receptor Residue (Example) |
|---|---|---|
| Azetidine Nitrogen | Hydrogen Bond Acceptor | Aspartic Acid, Serine |
| 2,2-Dimethyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine |
This table is a generalized representation and is not based on specific experimental data for this compound.
Potential Research Applications in Chemical Biology and Material Sciences
Role as Synthetic Building Blocks in Complex Molecule Synthesis
The inherent ring strain and functionality of azetidines make them versatile intermediates in organic synthesis. The presence of the difluoromethyl and gem-dimethyl groups on the 3-(difluoromethyl)-2,2-dimethylazetidine scaffold further enhances its utility as a synthetic building block.
Azetidines can serve as precursors to a variety of other heterocyclic systems through ring-opening, ring-expansion, and rearrangement reactions. The difluoromethyl group can influence the regioselectivity and stereoselectivity of these transformations. For instance, the synthesis of various fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines has been achieved through the electrophilic fluorination of 1,2-dihydropyridines. mdpi.com Similar strategies could potentially be applied to derivatives of this compound to access novel fluorinated piperidines and other nitrogen-containing heterocycles. The synthesis of various substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, for example, has been accomplished through the cyclization of 2-amino-5-oxonitriles, showcasing a pathway from acyclic precursors to five-membered rings. mdpi.com
Chirality is a critical aspect of drug design, and the synthesis of enantiomerically pure compounds is a major focus of medicinal chemistry. While specific enantioselective syntheses for this compound are not yet reported, methods for the enantioselective synthesis of related aza-compounds are well-documented. For example, the diastereoselective reduction of sulfinylimines has been employed to produce enantiomerically pure aza-hybrids for potential therapeutic applications. nih.gov The incorporation of isomeric dimethylazetidines into lysergamides has also been used to probe the binding conformations of biologically active molecules. nih.gov Such methodologies could be adapted to produce enantiopure (R)- and (S)-3-(difluoromethyl)-2,2-dimethylazetidine, which would be invaluable for the synthesis of stereochemically defined bioactive molecules.
Integration into Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The unique properties of the difluoromethyl group make it an attractive component for such probes. Its ability to act as a hydrogen bond donor and its altered pKa compared to a non-fluorinated analogue can lead to enhanced binding affinity and selectivity for target proteins. The gem-dimethyl group can provide conformational rigidity, which can also contribute to improved target engagement. nih.gov While direct applications of this compound as a chemical probe have not been described, the broader class of fluorinated azetidines holds promise in this area.
Potential in Material Science and Agrochemical Research
The introduction of fluorine into molecules can significantly impact their material properties and biological activity, making them relevant for both material science and agrochemical research.
In material science, the incorporation of fluorinated moieties can influence properties such as thermal stability, liquid crystallinity, and hydrophobicity. While research on the specific use of this compound in materials is not available, the synthesis of fluorinated building blocks is an active area of investigation. For example, 4-(Difluoromethyl)-2,5-dimethoxypyridine-3-sulfonyl chloride is a commercially available building block that highlights the interest in difluoromethylated heterocycles for various applications. bldpharm.com
In the realm of agrochemicals, fluorine-containing compounds represent a significant portion of modern pesticides. researchgate.netnih.gov The difluoromethyl group is a key component in several successful fungicides and insecticides. ccspublishing.org.cn For instance, a patent for a polymorph of a fungicide containing a 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid moiety demonstrates the utility of the difluoromethyl group in controlling a wide range of plant pathogens. nih.gov The structural features of this compound make it a candidate for incorporation into novel agrochemical scaffolds.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for functionalized azetidines often face challenges, highlighting the need for more efficient and diverse methodologies. nih.govnih.gov Future research should focus on developing innovative and sustainable routes to 3-(difluoromethyl)-2,2-dimethylazetidine and its analogs.
Promising areas of exploration include:
Multicomponent Reactions (MCRs) : The development of a four-component synthesis strategy, potentially leveraging a strain-release-driven anion relay, could provide a modular and rapid route to highly substituted azetidines. nih.govresearchgate.net This approach allows for the rapid generation of a library of derivatives from simple precursors.
Photocatalysis : Visible light-enabled aza Paternò-Büchi reactions represent a mild and direct method for forming functionalized azetidines from imine and alkene precursors. nih.gov Exploring this [2+2] cycloaddition for precursors of this compound could provide a novel and efficient synthetic pathway.
Strain-Release Homologation : The reaction of highly strained azabicyclo[1.1.0]butanes with boronic esters, driven by the release of ring strain, has emerged as a powerful method for synthesizing azetidine (B1206935) boronic esters. rsc.org Adapting this methodology could provide a unique entry point to precursors for the target compound.
Catalytic Approaches : Metal-catalyzed reactions, such as palladium-catalyzed intramolecular C(sp³)–H amination or tantalum-catalyzed hydroaminoalkylation, offer enantioselective routes to functionalized azetidines and should be investigated. rsc.orgrsc.org
Sustainable synthesis goals would focus on improving atom economy, utilizing catalytic processes over stoichiometric reagents, and reducing waste, aligning with the principles of green chemistry.
Advanced Mechanistic Studies using Modern Analytical Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, mechanistic studies are essential to control stereochemistry and yield.
Future investigations should employ a suite of modern analytical techniques:
In Situ Spectroscopy : Techniques like in situ infrared (IR) spectroscopy can be used to monitor reaction progress in real-time, providing kinetic data and identifying transient intermediates, as demonstrated in the rapid multicomponent synthesis of other azetidines. nih.gov
Advanced NMR Spectroscopy : Multi-dimensional and variable temperature NMR studies can elucidate complex reaction pathways and conformational dynamics of intermediates and products. researchgate.netnih.gov
Computational Modeling : Quantum chemical calculations can map potential energy surfaces, predict transition states, and rationalize observed regioselectivity and stereoselectivity in synthetic reactions. mdpi.com
Hyphenated Techniques : The use of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental for identifying byproducts and understanding reaction pathways in complex mixtures. nih.gov
These studies would aim to clarify the role of the difluoromethyl group in influencing reaction outcomes and provide the data needed for rational process optimization.
Rational Design of Derivatives for Specific Binding Modalities
The this compound scaffold is a prime candidate for derivatization to create novel compounds with tailored biological activity. Rational design, guided by structure-activity relationships (SAR), is a cornerstone of modern drug discovery. nih.govnih.gov
A systematic approach to derivative design would involve:
Target-Oriented Synthesis : Designing derivatives based on the known binding pockets of biological targets like kinases or proteases. The difluoromethyl group, for instance, can act as a bioisostere for a hydroxyl group, forming specific hydrogen bonds. rsc.orgmdpi.com
SAR Library Generation : Synthesizing a library of analogs by modifying the N-substituent and potentially other positions on the azetidine ring. This allows for a systematic exploration of how structural changes affect biological activity. nih.gov
Bioisosteric Replacement : Exploring the replacement of the difluoromethyl group with other fluorinated motifs (e.g., trifluoromethyl, fluoroethyl) or non-fluorinated groups to probe the importance of its specific electronic and steric properties. wikipedia.org
| Derivative Structure | Modification Rationale | Potential Target Interaction |
|---|---|---|
| N-Aryl substituted | Explore π-π stacking and hydrophobic interactions. | Kinase hinge-binding regions, GPCRs. |
| N-Alkyl chain with terminal functional group (e.g., -OH, -COOH) | Introduce hydrogen bonding capability and improve solubility. | Enzyme active sites, solvent-exposed regions. |
| N-Heterocycle substituted | Introduce specific hydrogen bond donor/acceptor patterns. | Targeting specific amino acid side chains (e.g., His, Asp). |
| C4-functionalized analogs | Explore additional vectors for binding and property modulation. | Probing larger or adjacent binding pockets. |
Exploration of Conformational Effects on Reactivity and Interactions
The three-dimensional shape of a molecule is critical to its function. The azetidine ring is conformationally constrained, and this rigidity is influenced by its substituents. The interplay between the gem-dimethyl groups at the C2 position and the difluoromethyl group at the C3 position in the target molecule is expected to create distinct conformational preferences.
Key research questions to address include:
Ring Pucker Analysis : Determining the preferred pucker of the azetidine ring and the pseudo-axial or pseudo-equatorial preference of the difluoromethyl group. This can be achieved through X-ray crystallography and NMR (NOE) studies. mdpi.comnih.gov
Influence of N-Substitution : Investigating how different substituents on the azetidine nitrogen affect the ring's conformation and the orientation of the C3 substituent.
Stereoelectronic Effects : The highly electronegative fluorine atoms of the difluoromethyl group can exert significant stereoelectronic effects, influencing both the conformation and the reactivity of the molecule. rsc.org
Understanding these conformational subtleties is crucial, as they directly impact how the molecule presents its functional groups for interaction with biological targets. nih.gov
| Technique | Information Gained | Expected Outcome for the Compound |
|---|---|---|
| Single Crystal X-ray Diffraction | Precise bond lengths, bond angles, and solid-state conformation. nih.gov | Definitive structure of the azetidine pucker and substituent orientation. |
| NMR Spectroscopy (1H, 13C, 19F, NOE) | Conformation in solution, dynamic processes, through-space interactions. nih.gov | Insight into the equilibrium between different conformers. |
| Vibrational Spectroscopy (IR, Raman) | Information on vibrational modes sensitive to conformation. mdpi.com | Complementary data to support NMR and X-ray findings. |
Computational Chemistry in Predictive Design and Property Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of new chemical entities. mdpi.comnih.gov For this compound, these methods can provide predictive insights and guide experimental efforts.
Future computational studies should focus on:
Predictive QSAR Models : Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate physicochemical properties of derivatives with their biological activity. nih.govresearchgate.net This can help prioritize the synthesis of the most promising compounds.
Molecular Docking and Dynamics : Using molecular docking to predict the binding modes of derivatives within the active sites of specific biological targets. mdpi.com Subsequent molecular dynamics (MD) simulations can assess the stability of these binding poses and reveal key interactions. mdpi.com
ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the design process and optimize for better drug-like characteristics.
Conformational Energy Landscapes : Calculating the relative energies of different conformers to understand their populations at equilibrium, which is crucial for interpreting biological data. mdpi.com
| Computational Method | Objective | Example Application |
|---|---|---|
| Quantum Mechanics (QM) | Calculate electronic properties, reaction energies, and transition states. | Elucidate reaction mechanisms for novel synthetic routes. mdpi.com |
| Molecular Mechanics (MM) | Perform conformational searches and energy minimizations. | Determine preferred conformations of the azetidine ring. nih.gov |
| Molecular Docking | Predict binding poses and scores of ligands in a receptor. | Screen a virtual library of derivatives against a target protein. mdpi.com |
| Molecular Dynamics (MD) | Simulate the movement of a molecule or complex over time. | Assess the stability of a ligand-protein complex. mdpi.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(difluoromethyl)-2,2-dimethylazetidine?
The synthesis typically involves cyclization of appropriate precursors or difluoromethylation of azetidine intermediates. For example, sodium 2-chloro-2,2-difluoroacetate () can serve as a difluoromethyl source under cesium carbonate activation in polar aprotic solvents like DMF. Key steps include controlled gas evolution (e.g., CO₂) and inert atmosphere conditions to minimize side reactions. Hazard analysis for reagents like lithium chloride and sodium sulfate is critical for scalability .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is essential for confirming the presence of the difluoromethyl group (δ ~ -90 to -120 ppm). ¹H and ¹³C NMR can resolve methyl and azetidine ring protons (e.g., δ 1.3–1.8 ppm for dimethyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 150.0912 for C₆H₁₁F₂N). X-ray crystallography may resolve conformational details if crystalline derivatives are obtainable .
Q. How do fluorine atoms in the difluoromethyl group influence the compound’s physicochemical properties?
Fluorine’s electronegativity reduces basicity of the azetidine nitrogen, enhancing metabolic stability and bioavailability. The difluoromethyl group increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs, as observed in related fluorinated pyrazoles ( ). Computational tools like COSMO-RS can predict solubility and partition coefficients .
Advanced Research Questions
Q. What computational strategies predict the conformational stability of this compound?
Q. How can side reactions during difluoromethylation of azetidine precursors be minimized?
Optimize reaction temperature (50–70°C) to balance reactivity and selectivity. Use scavengers like molecular sieves to trap water, which can hydrolyze intermediates. Kinetic monitoring via in situ ¹⁹F NMR identifies by-products (e.g., difluoroacetic acid derivatives). Alternative reagents like XtalFluor-E may improve selectivity over cesium carbonate-mediated routes .
Q. What strategies validate the bioactivity of this compound derivatives in target engagement studies?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., enzymes with fluorophilic pockets). Compare docking scores (AutoDock Vina) of fluorinated vs. non-fluorinated analogs using Protein Data Bank (PDB) structures. Fluorine’s van der Waals interactions often enhance binding entropy, as seen in fluorinated pharmaceuticals .
Q. How do steric effects from 2,2-dimethyl groups impact azetidine ring reactivity in nucleophilic substitutions?
The dimethyl groups hinder axial attack on the nitrogen, favoring equatorial substitution pathways. Steric hindrance slows ring-opening reactions but stabilizes transition states in [2+2] cycloadditions. Kinetic studies (e.g., Eyring plots) quantify activation barriers, while X-ray crystallography of intermediates reveals steric crowding .
Q. What analytical challenges arise in impurity profiling of synthesized this compound?
Trace fluorinated by-products (e.g., difluoroacetamide derivatives) require hyphenated techniques like HPLC-MS with HILIC columns for separation. ¹⁹F NMR coupled with diffusion-ordered spectroscopy (DOSY) distinguishes impurities with similar retention times. Limit of detection (LOD) for fluorine-containing species can reach 0.1% using charged aerosol detection (CAD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
